molecular formula C15H25F3N2O3 B11479339 1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester

1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester

Cat. No.: B11479339
M. Wt: 338.37 g/mol
InChI Key: OEPRKDFSSUQDGT-UHFFFAOYSA-N
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Description

1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester is a complex organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester involves multiple steps, including the formation of the pyridine ring and subsequent functionalization. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological targets. In industry, it can be used in the development of new materials and as a precursor for other chemical compounds .

Mechanism of Action

The mechanism of action of 1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes and biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Pyridineacetic acid, hexahydro-alpha-[(3-methyl-1-oxobutyl)amino]-alpha-(trifluoromethyl)-, ethyl ester can be compared with other pyridine derivatives, such as niacin and pyridoxine. These compounds share a similar pyridine core but differ in their functional groups and biological activities.

Properties

Molecular Formula

C15H25F3N2O3

Molecular Weight

338.37 g/mol

IUPAC Name

ethyl 3,3,3-trifluoro-2-(3-methylbutanoylamino)-2-piperidin-1-ylpropanoate

InChI

InChI=1S/C15H25F3N2O3/c1-4-23-13(22)14(15(16,17)18,19-12(21)10-11(2)3)20-8-6-5-7-9-20/h11H,4-10H2,1-3H3,(H,19,21)

InChI Key

OEPRKDFSSUQDGT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NC(=O)CC(C)C)N1CCCCC1

Origin of Product

United States

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